molecular formula C12H16 B094639 5,6,7,8,9,10-Hexahydrobenzocyclooctene CAS No. 1076-69-3

5,6,7,8,9,10-Hexahydrobenzocyclooctene

Cat. No.: B094639
CAS No.: 1076-69-3
M. Wt: 160.25 g/mol
InChI Key: ADKYNRATSQVVPJ-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrobenzocyclooctene is an organic compound with the molecular formula C12H16 It is a derivative of benzocyclooctane and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to benzocyclooctene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrobenzocyclooctene typically involves the hydrogenation of benzocyclooctene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C. The hydrogenation reaction proceeds as follows:

C12H12+3H2C12H16\text{C}_{12}\text{H}_{12} + 3\text{H}_2 \rightarrow \text{C}_{12}\text{H}_{16} C12​H12​+3H2​→C12​H16​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation systems and advanced catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrobenzocyclooctene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further hydrogenation can lead to the formation of fully saturated cyclooctane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of cyclooctanone or cyclooctanoic acid.

    Reduction: Formation of cyclooctane.

    Substitution: Formation of brominated derivatives such as 1-bromo-5,6,7,8,9,10-hexahydrobenzocyclooctene.

Scientific Research Applications

5,6,7,8,9,10-Hexahydrobenzocyclooctene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzocyclooctene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hexahydro structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclooctene: The parent compound, which lacks the additional hydrogen atoms.

    Cyclooctane: A fully saturated derivative with no double bonds.

    Cyclooctene: A related compound with one double bond in the cyclooctane ring.

Uniqueness

5,6,7,8,9,10-Hexahydrobenzocyclooctene is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and aliphatic flexibility. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying hydrogenation processes.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrobenzo[8]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKYNRATSQVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=CC=CC=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148114
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-69-3
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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